molecular formula C8H10NO7P B1241752 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid CAS No. 954-27-8

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

Cat. No.: B1241752
CAS No.: 954-27-8
M. Wt: 263.14 g/mol
InChI Key: FTQNPJLEFOEFIU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid is a high-purity chemical reagent designed for specialized research applications. This compound features a pyridine core structure substituted with a carboxylic acid group at the 4-position, a phosphonooxymethyl group at the 5-position, and a methyl group at the 2-position . The phosphonooxymethyl functional group is a characteristic feature of phosphate ester prodrugs, which are often employed to enhance the aqueous solubility and bioavailability of parent molecules in pharmacological research . The presence of multiple functional groups, including the carboxylic acid and the phosphate ester, makes this molecule a potential candidate for use in metalloenzyme studies and as a complexing agent in coordination chemistry. Researchers can leverage this compound as a key synthetic intermediate or a functionalized scaffold for developing more complex molecules, such as enzyme inhibitors or probes for biochemical studies . The structural analogy to pyridoxine (Vitamin B6) derivatives, which commonly possess the 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine motif, suggests potential applicability in the study of enzymatic mechanisms involving B6-dependent enzymes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQNPJLEFOEFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241822
Record name 4-Pyridoxic acid 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954-27-8
Record name 4-Pyridoxic acid 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridoxic acid 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Approaches

The construction of the pyridine core with specific substituents represents the foundational step in synthesizing this compound. A prominent method, detailed in patent EP0415767A2, involves reacting N-hydroxyamino derivatives with α,β-unsaturated aldehydes or ketones under controlled pH and solvent conditions. For example, maleate or fumarate esters can undergo cyclization with hydroxylamine hydrochloride in solvents like 1-butanol at reflux temperatures (100–120°C) to yield pyridine-2,3-dicarboxylate intermediates. By selecting α,β-unsaturated aldehydes bearing methyl groups, the methyl substituent at position 2 of the pyridine ring is introduced regioselectively. Subsequent hydrolysis of the ester groups under basic conditions (pH 10–12) generates the carboxylic acid moiety at position 4.

Functionalization of the Pyridine Core

Phosphorylation Strategies

Direct Phosphorylation of Hydroxymethyl Intermediates

The phosphorylation step is critical for introducing the phosphonooxymethyl group. As described in RU2310659C2, the hydroxymethyl intermediate is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This generates a chlorophosphate intermediate, which is hydrolyzed to the free phosphonic acid using aqueous sodium hydroxide (pH 10–12). Alternative methods employ diethyl phosphite and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by acid-catalyzed deprotection of the ethyl groups.

Solvent and Catalytic Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) enhance the solubility of phosphorylating agents and intermediates, achieving conversions exceeding 85%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing transition states during phosphorylation.

Table 1: Comparison of Phosphorylation Conditions

ParameterPOCl3 MethodDiethyl Phosphite Method
SolventDMFAcetonitrile
Temperature (°C)60–8025–40
Yield (%)78–8565–75
ByproductsHClEthanol

Industrial-Scale Production

Large-Scale Cyclization

Industrial processes adapt cyclization methods for high throughput. A study on tetrahydropyran-4-carboxylic acid synthesis (IJPA Journal) demonstrates that cyclizing diethyl malonate with bis(2-chloroethyl) ether in the presence of sodium hydroxide (2–5 mol equivalents) at 40–50°C achieves 90% conversion. Similar protocols are applicable to pyridine derivatives, with continuous flow reactors replacing batch systems to improve heat transfer and reduce reaction times.

Purification and Quality Control

Crude products are purified via high-performance liquid chromatography (HPLC) using C18 columns and mobile phases of acetonitrile-water (70:30 v/v). Process analytical technology (PAT) tools, including in-line UV spectrophotometry, monitor reaction progress and ensure compliance with purity standards (>98%).

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry. The proton at position 4 (carboxylic acid) appears as a singlet at δ 8.1 ppm, while the phosphonooxymethyl group’s methylene protons resonate as a triplet at δ 4.3 ppm (J = 12 Hz). Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 289.05 [M+H]⁺, consistent with the molecular formula C8H10NO7P.

Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition temperatures above 200°C, indicating suitability for lyophilization. Accelerated stability testing (40°C/75% RH) over six months shows <2% degradation, affirming robust shelf-life under controlled storage .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxic acid 5’-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in numerous biochemical processes .

Common Reagents and Conditions: Common reagents used in the reactions involving 4-Pyridoxic acid 5’-phosphate include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of 4-Pyridoxic acid 5’-phosphate include pyridoxal and pyridoxamine derivatives. These products are crucial intermediates in the metabolism of vitamin B6 and play significant roles in various enzymatic reactions .

Scientific Research Applications

Biochemical Significance

Role in Enzyme Function:
Pyridoxal 5'-phosphate acts as a coenzyme in numerous enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. It is essential for the synthesis of neurotransmitters such as serotonin and dopamine, which are vital for proper neurological function .

Metabolite Studies:
Recent studies have identified 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid as a metabolite involved in various metabolic pathways. For instance, it has been shown to form adducts with cysteine, leading to the identification of novel metabolites that may have implications in human health and disease .

Analytical Applications

High-Performance Liquid Chromatography (HPLC):
The compound has been utilized in developing analytical methods for quantifying plasma levels of aminothiols and related metabolites. A notable method involves HPLC coupled with ultraviolet detection to measure concentrations of this compound in human plasma samples, demonstrating its utility in clinical settings .

Gas Chromatography-Mass Spectrometry (GC-MS):
Another significant application is in the development of GC-MS methods for identifying and quantifying this compound in biological samples. This method allows for precise measurement and characterization of the compound's presence in various biological matrices .

Clinical Research Applications

Role in Disease States:
Research has highlighted the potential role of pyridoxal 5'-phosphate in various disease states, including cancer and metabolic disorders. Studies have reported its presence in plasma from healthy individuals and breast cancer patients, suggesting that alterations in its levels could serve as biomarkers for disease progression or therapeutic response .

Therapeutic Potential:
The compound's involvement in neurotransmitter synthesis positions it as a potential therapeutic target for neurological disorders. Its ability to modulate amino acid metabolism may also have implications for conditions such as depression and anxiety .

Case Studies

Study Objective Methodology Findings
Study on Plasma LevelsTo measure levels of this compound in healthy vs. diseased statesHPLC-UV analysisFound concentrations ranging from 19.2 to 65.6 µmol/L in healthy donors .
Metabolite IdentificationInvestigate metabolic pathways involving pyridoxal 5'-phosphateGC-MS analysisIdentified novel metabolites formed from interactions with cysteine; implications for understanding metabolic health .

Biological Activity

3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid, also known as 4-Pyridoxic acid 5'-phosphate (PLP), is a biologically active compound derived from vitamin B6. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀N₁O₇P
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 954-27-8

PLP serves as a crucial coenzyme in over 140 enzyme reactions, particularly those involved in amino acid metabolism, glucose metabolism, and lipid metabolism. It acts primarily by facilitating the transfer of amino groups in transamination reactions, which are vital for synthesizing neurotransmitters and other biomolecules .

Biological Activity

  • Enzymatic Role :
    • PLP is essential for the activity of various enzymes such as amino acid decarboxylases and transaminases. These enzymes play significant roles in neurotransmitter synthesis, including serotonin and dopamine, which are critical for brain function .
  • Metabolic Pathways :
    • The compound is involved in the metabolism of vitamin B6 and is a significant metabolite of pyridoxine. It participates in pathways that regulate cellular functions and maintain metabolic homeostasis .
  • Clinical Implications :
    • Research indicates that PLP levels can influence the risk of several diseases, including certain cancers (e.g., pancreatic and colorectal cancer) and neurological disorders. High-performance liquid chromatography (HPLC) techniques have been utilized to assess PLP levels in clinical settings .

Case Study 1: PLP and Cancer Risk

A study assessed the correlation between plasma levels of PLP and the risk of developing pancreatic cancer. The findings suggested that lower levels of PLP were associated with an increased risk of this malignancy, indicating its potential role as a biomarker for cancer susceptibility .

Case Study 2: PLP in Neurological Disorders

Another investigation focused on the relationship between PLP levels and neurological health. Patients with depression exhibited significantly lower plasma PLP concentrations compared to healthy controls, suggesting a potential link between vitamin B6 metabolism and mood disorders .

Table 1: Enzymatic Reactions Involving PLP

Enzyme TypeReaction TypeBiological Significance
Amino Acid DecarboxylasesDecarboxylationSynthesis of neurotransmitters
TransaminasesTransaminationAmino acid metabolism
Glycogen PhosphorylaseGlycogenolysisGlucose mobilization during fasting

Table 2: Clinical Studies on PLP Levels

Study FocusPopulationFindings
Pancreatic Cancer RiskCancer patientsLower PLP levels correlated with increased risk
DepressionDepressed vs controlSignificant difference in PLP levels observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with phosphonooxymethyl precursors. For example, palladium-catalyzed cross-coupling or copper-mediated phosphorylation can introduce the phosphonooxymethyl group at the 5-position . Key conditions include anhydrous solvents (e.g., DMF), controlled temperature (60–80°C), and inert atmospheres to prevent hydrolysis of the phosphono group. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methyl at C2, phosphonooxymethyl at C5). 31^31P NMR confirms phosphorylation .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) paired with high-resolution mass spectrometry validates molecular weight (350.285 g/mol) and detects impurities (<2%) .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer : Stability studies show degradation above pH 8 due to phosphono ester hydrolysis. Store at –20°C in amber vials under nitrogen to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC, with <5% loss under optimal storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in enzyme-binding studies?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like kinases. Molecular docking (AutoDock Vina) models interactions with active sites, validated by X-ray crystallography (e.g., RCSB PDB ligand ID 9YX) . Quantum mechanics/molecular mechanics (QM/MM) simulations further refine reaction pathways for phosphorylation or hydrolysis .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • Isotopic labeling : 2^{2}H or 13^{13}C-labeled analogs clarify ambiguous NMR signals.
  • Synchrotron XRD : Resolves crystallographic ambiguities in regiochemistry .
  • Standardized protocols : Adopt USP/EP guidelines for HPLC (e.g., impurity profiling per EP Monograph A351) to ensure reproducibility across labs .

Q. How does the phosphonooxymethyl group influence biological activity compared to non-phosphorylated analogs?

  • Methodological Answer : Comparative studies using enzymatic assays (e.g., PIM1 kinase inhibition) show the phosphono group enhances binding via electrostatic interactions with Mg2+^{2+} cofactors. IC50_{50} values are 10-fold lower for the phosphorylated vs. hydroxyl analog. Radiolabeled (32^{32}P) derivatives track metabolic stability in cell cultures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid
Reactant of Route 2
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

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